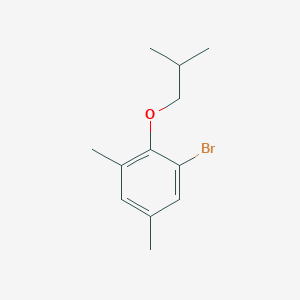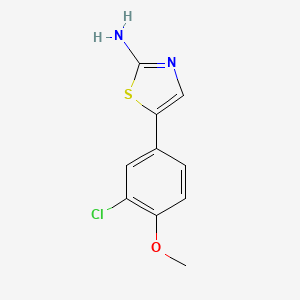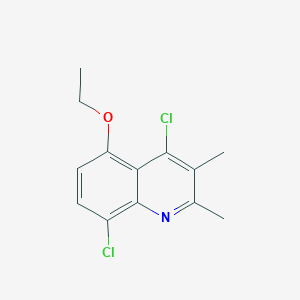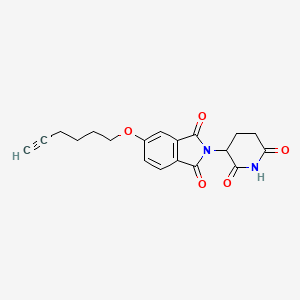
Thalidomide-5'-O-C4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C4-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This derivative is specifically designed for use in targeted protein degradation, a process that involves the selective degradation of specific proteins within cells. Thalidomide-5’-O-C4-alkyne contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-O-C4-alkyne involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through a series of reactions, including the condensation of phthalic anhydride with glutamic acid, followed by cyclization to form the final product . The alkyne functional group is then introduced through a reaction with an appropriate alkyne reagent under specific conditions. Industrial production methods for Thalidomide-5’-O-C4-alkyne typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Thalidomide-5’-O-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thalidomide-5’-O-C4-alkyne can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C4-alkyne involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation. This process leads to the selective degradation of specific proteins within cells, which can have therapeutic effects in various diseases .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-O-C4-alkyne is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds also bind to cereblon and induce protein degradation. Thalidomide-5’-O-C4-alkyne is unique in its specific alkyne functional group, which allows for additional chemical modifications and conjugations. This makes it a versatile tool for targeted protein degradation and other applications .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-4’-O-C4-alkyne
Eigenschaften
Molekularformel |
C19H18N2O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-hex-5-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-4-5-10-26-12-6-7-13-14(11-12)19(25)21(18(13)24)15-8-9-16(22)20-17(15)23/h1,6-7,11,15H,3-5,8-10H2,(H,20,22,23) |
InChI-Schlüssel |
RWZKHMQPAABLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



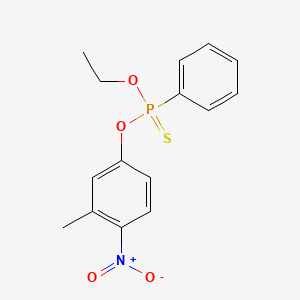
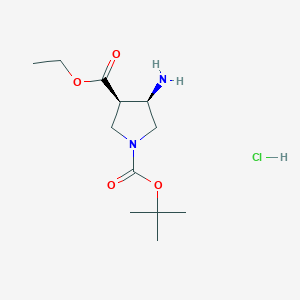
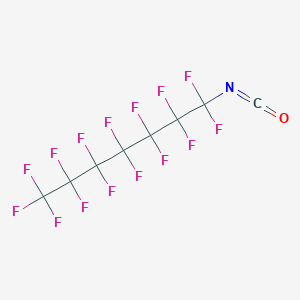

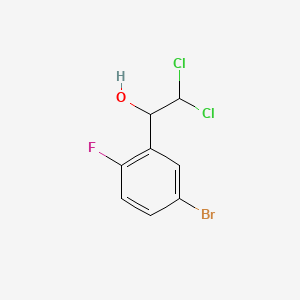

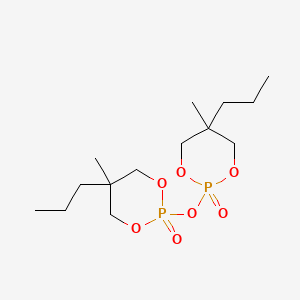
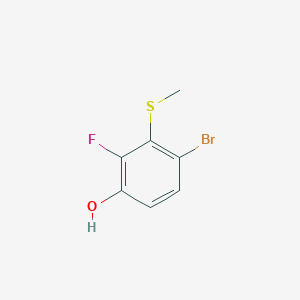
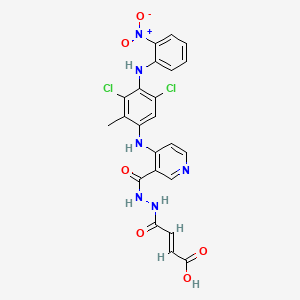
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
